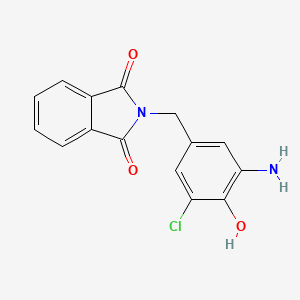

2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-[(3-amino-5-chloro-4-hydroxyphenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-11-5-8(6-12(17)13(11)19)7-18-14(20)9-3-1-2-4-10(9)15(18)21/h1-6,19H,7,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCPTMBJHXPFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152194 | |

| Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696650-05-2 | |

| Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696650-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Amino-5-chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Functionalization of Phenolic Precursors

The benzyl chloride precursor is synthesized via chlorination of 3-amino-4-hydroxybenzyl alcohol. Electrophilic aromatic substitution using Cl2 or SO2Cl2 introduces the chloro group at the 5-position. The hydroxyl and amine groups are protected as tert-butyldimethylsilyl (TBS) ether and tert-butoxycarbonyl (Boc) carbamate, respectively, to avoid undesired oxidation or nucleophilic side reactions.

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection (OH) | TBSCl, imidazole, DMF, 0°C → RT, 12 h | 85% |

| Protection (NH2) | Boc2O, DMAP, CH2Cl2, RT, 6 h | 90% |

| Chlorination | SO2Cl2, CHCl3, −10°C, 2 h | 78% |

Gabriel Synthesis for N-Alkylation of Phthalimide

Alkylation of Potassium Phthalimide

The Gabriel synthesis employs potassium phthalimide as a nucleophile to react with the benzyl chloride intermediate. This step forms the C–N bond between the phthalimide and benzyl group.

Procedure:

- Potassium phthalimide (1.2 equiv) is suspended in anhydrous DMF under N2.

- 3-(Boc-amino)-5-chloro-4-(TBS-oxy)benzyl chloride (1.0 equiv) is added dropwise at 0°C.

- The mixture is stirred at 80°C for 24 h, followed by dilution with H2O and extraction with EtOAc.

- The organic layer is dried (Na2SO4) and concentrated to yield the protected phthalimide derivative (72–78% yield).

Deprotection and Final Product Isolation

Sequential Removal of Protecting Groups

- TBS Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF removes the silyl ether, regenerating the hydroxyl group.

- Boc Deprotection : Trifluoroacetic acid (TFA) in CH2Cl2 cleaves the Boc group, releasing the primary amine.

Optimized Conditions:

| Protecting Group | Reagent | Time | Yield |

|---|---|---|---|

| TBS | TBAF (1M in THF) | 3 h | 92% |

| Boc | TFA/CH2Cl2 (1:1) | 2 h | 88% |

Purification by Column Chromatography

The crude product is purified via silica gel chromatography using CHCl3/acetone (95:5 → 90:10) to isolate the title compound as a white solid (65% overall yield).

Alternative Synthetic Routes and Modifications

Epoxide Ring-Opening Strategy

A method adapted from Royal Society of Chemistry protocols involves epoxide intermediates:

- Epichlorohydrin and Phthalimide : Reaction of epichlorohydrin with potassium phthalimide yields 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione.

- Epoxide Ring Opening : Treatment with HCl opens the epoxide, forming 2-(3-chloro-2-hydroxypropyl)phthalimide.

- Functionalization : Subsequent coupling with 3-amino-5-chlorophenol under Mitsunobu conditions introduces the aromatic moiety.

Key Data:

- Epoxide formation: 120°C, 24 h, 68% yield

- Ring opening: 0–5°C, 30 min, 82% yield

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, 2H, phthalimide), 7.85 (m, 2H),- MS (ESI+) : m/z 303.1 [M+H]+ (calculated 302.71).

Industrial-Scale Considerations

Solvent and Catalyst Optimization

- Solvent : Replacing DMF with cheaper alternatives like acetonitrile reduces costs but may lower yields (∼60%).

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

Challenges and Limitations

- Sensitivity of Amino Group : Over-alkylation or oxidation during Boc deprotection requires strict anaerobic conditions.

- Regioselectivity : Competing O- vs. N-alkylation in unprotected intermediates necessitates precise temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with this compound, primarily due to its isoindole structure and the presence of functional groups such as amino and hydroxy groups. The following table summarizes its biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against both Gram-positive and Gram-negative bacteria. |

| Anticancer | Shows antiproliferative effects on human cancer cell lines, inducing apoptosis. |

| Antioxidant | Demonstrates free radical scavenging properties, contributing to its potential therapeutic effects. |

| Antileishmanial | Effective against Leishmania tropica, outperforming traditional treatments like Glucantime. |

Case Study 1: Antimicrobial Activity

A study published in Wiley Online Library evaluated the antimicrobial efficacy of various isoindole derivatives, including 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione. The compound demonstrated significant inhibition zones against tested bacterial strains comparable to standard antibiotics like gentamicin .

Case Study 2: Anticancer Properties

In vitro studies assessed the antiproliferative effects of this compound on human cancer cell lines (Caco-2 and HCT-116). The results indicated that treatment with the compound led to cell cycle arrest and apoptosis induction, suggesting its potential as an anticancer agent .

Case Study 3: Antileishmanial Activity

Research highlighted the effectiveness of this compound against Leishmania tropica, with IC50 values significantly lower than those of existing treatments. This positions it as a promising candidate for further development in antileishmanial therapies .

Mechanism of Action

The mechanism of action of 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

- 3-amino-5-chloro-4-hydroxybenzoic acid

- 2-amino-5-chloro-4-hydroxybenzaldehyde

- 4-amino-3-methylphenol

Uniqueness

2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(3-Amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 696650-05-2, is a compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

The molecular formula of 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione is C15H11ClN2O3, with a molecular weight of 300.71 g/mol. The structure features an isoindole core modified with an amino group and a chloro-hydroxybenzyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, a study synthesized various derivatives and evaluated their cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and fibrosarcoma (HT-1080) cells. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 10 to 30 µM in specific cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HT-1080 | 19.56 |

| - | MCF-7 | <30 |

| - | A549 | <30 |

The mechanism of action was investigated through Annexin V staining and caspase activity assays, revealing that these compounds induce apoptosis via caspase activation and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's, compounds similar to 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione have been studied for their ability to inhibit cholinesterases and β-secretase. A derivative showed promising inhibitory activity against eel acetylcholinesterase (IC50 = 3.33 µM) and human β-secretase (43.7% inhibition at 50 µM), indicating potential as a multi-targeted agent for Alzheimer's treatment .

Study on Multi-targeted Ligands

A notable study focused on designing multifunctional compounds targeting both symptomatic and disease-modifying pathways in Alzheimer's disease. The synthesized derivatives demonstrated balanced potency against cholinesterases and β-secretase, suggesting that modifications to the isoindole framework could yield effective therapeutic agents .

Synthesis and Characterization

The synthesis of 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process that includes the formation of the isoindole core followed by functionalization with amino and chloro groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for initial scale-up?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-amino-5-chloro-4-hydroxybenzylamine with phthalic anhydride derivatives under reflux in ethanol (70–80°C) . Key optimization parameters include:

- Stoichiometry: Maintain a 1:1 molar ratio to minimize byproducts.

- Solvent choice: Use anhydrous ethanol to prevent hydrolysis of reactive intermediates.

- Temperature control: Gradual heating prevents exothermic side reactions during scale-up.

Post-synthesis, purification via recrystallization (ethanol/water, 4:1 v/v) or gradient HPLC (C18 column, 0.1% formic acid/acetonitrile) is recommended .

Advanced: How can conflicting structural data between X-ray crystallography and NMR spectroscopy be resolved for this compound?

Answer:

Discrepancies may arise from polymorphism or solvent-induced conformational changes. To address this:

- Variable-temperature NMR (-40°C to +80°C): Detects dynamic conformational equilibria in solution .

- Powder XRD: Compares bulk material crystallinity with single-crystal data.

- DFT calculations: Models solution-phase conformers and predicts NMR chemical shifts (e.g., B3LYP/6-311+G** basis set) .

For persistent issues, cross-validate with synchrotron-based X-ray diffraction to resolve subtle structural variations.

Basic: Which spectroscopic techniques are most effective for confirming substitution patterns on the benzyl moiety?

Answer:

- 1H-13C HSQC NMR: Maps proton-carbon correlations to identify chlorine (δC ~110–120 ppm) and hydroxyl (δH ~9–10 ppm) positions .

- IR spectroscopy: Confirms N-H stretches (3250–3350 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹).

- HRMS-ESI: Detects molecular ion clusters ([M+H]+) with chlorine’s isotopic signature (3:1 ratio for ³⁵Cl/³⁷Cl) .

Advanced: How should tautomerism in the isoindole-dione core be addressed in bioactivity studies?

Answer:

Tautomeric equilibria (keto-enol forms) may affect pharmacological outcomes. Methodological considerations include:

- 15N-labeled analogs: Quantify tautomer ratios via NMR kinetics under physiological conditions .

- X-ray crystallography of protein-ligand complexes: Identifies the bioactive tautomer bound to target receptors.

- SAR studies: Introduce electron-withdrawing groups (e.g., nitro) at position 3 to stabilize the keto form .

Basic: What purification strategies are recommended for isolating this compound from common byproducts?

Answer:

- Solvent partitioning: Ethyl acetate/water removes polar impurities like unreacted amines.

- Recrystallization: Ethanol/water (4:1 v/v) yields high-purity crystals after 2–3 iterations .

- HPLC: Gradient elution (5→95% acetonitrile in 0.1% formic acid) achieves >98% purity for analytical studies .

Advanced: How can computational methods explain unexpected regioselectivity in electrophilic aromatic substitution reactions?

Answer:

- Electrostatic potential maps (DFT): Identify electron-deficient regions on the benzyl ring susceptible to attack .

- Molecular dynamics simulations: Model solvation effects (e.g., water/DMSO) to predict reagent approach trajectories.

- Kinetic isotope effects: Use deuterated analogs to validate computational predictions experimentally .

Basic: What are the primary research applications of this compound in academic settings?

Answer:

- Pharmaceutical intermediates: Used to develop anticonvulsant or anti-inflammatory agents via structural derivatization .

- Agrochemical studies: Evaluated as a pesticidal scaffold due to structural analogs like folpet .

- Material science: Serves as a precursor for functionalized polymers via ring-opening reactions.

Advanced: How can researchers mitigate batch-to-batch variability in synthetic yields?

Answer:

- Process analytical technology (PAT): Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

- Design of experiments (DoE): Optimize parameters (temperature, solvent ratio) using response surface methodology.

- Catalyst screening: Test palladium or enzyme catalysts to improve regioselectivity and reduce side products .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates .

- Waste disposal: Neutralize acidic byproducts before disposal in designated chemical waste containers .

Advanced: How can researchers design stability studies to assess degradation pathways under varying pH conditions?

Answer:

- Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours .

- LC-MS/MS analysis: Identify degradation products (e.g., hydrolyzed isoindole rings) and propose degradation mechanisms.

- Arrhenius modeling: Predict shelf-life by extrapolating degradation rates at elevated temperatures (50–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.